2-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-amine
Description
2-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-amine (molecular formula: C₁₀H₁₀ClF₃NO) is an organic compound featuring a trifluoropropylamine backbone substituted with a 5-chloro-2-methoxyphenyl group. The chloro and methoxy substituents on the aromatic ring modulate electronic properties, while the trifluoromethyl group enhances metabolic stability and lipophilicity. This compound is primarily utilized in pharmaceutical and agrochemical research, particularly in the development of enzyme inhibitors and bioactive molecules .
Properties
Molecular Formula |
C10H11ClF3NO |
|---|---|
Molecular Weight |
253.65 g/mol |
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-amine |
InChI |
InChI=1S/C10H11ClF3NO/c1-16-9-3-2-6(11)4-7(9)8(5-15)10(12,13)14/h2-4,8H,5,15H2,1H3 |
InChI Key |
OEADOTHFGWSCKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(CN)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-chloro-2-methoxyphenylboronic acid.
Coupling Reaction: The boronic acid is then subjected to a Suzuki coupling reaction with a suitable trifluoropropyl halide under palladium catalysis to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered oxidation states.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in drug design and other applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Electronic Effects
The table below highlights key structural and functional differences between the target compound and analogs:
Key Observations:
- Aromatic vs.
- Salt Forms : The hydrochloride salt in improves solubility in polar solvents, whereas the free base form of the target compound may offer better membrane permeability.
- Metabolic Stability : The cyclopropylmethoxy group in could reduce oxidative metabolism compared to the methoxyphenyl group in the target compound, though this may come at the cost of reduced aromatic interactions .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in all compounds increases logP values, but the target compound’s methoxyphenyl group introduces moderate polarity (clogP ≈ 2.5–3.0), balancing solubility and membrane permeability.
- Thermal Stability : Compounds with aryl groups (e.g., target compound, ) typically exhibit higher melting points (>100°C) compared to aliphatic analogs like , which is a liquid at room temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
